molecular formula C11H10N4S2 B11545523 2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B11545523
M. Wt: 262.4 g/mol
InChI Key: BZBWORBUYWHIOY-UHFFFAOYSA-N
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Description

2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is a heterocyclic compound that contains both a thiadiazole and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable benzimidazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE can undergo several types of chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .

Scientific Research Applications

2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Bromo-5-methyl-1,3,4-thiadiazole
  • 1,3,4-Thiadiazol-2-ol

Uniqueness

2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of both thiadiazole and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C11H10N4S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C11H10N4S2/c1-7-14-15-11(17-7)16-6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H,12,13)

InChI Key

BZBWORBUYWHIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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